![molecular formula C18H14N4O3S B2892368 N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 942699-57-2](/img/structure/B2892368.png)
N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
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Overview
Description
Compounds with similar structures, such as N-methyl-4-pyridone-3-carboxamide, are known to be metabolites of nicotinic acid and can act as uremic toxins . They are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with appropriate benzaldehyde . The structures of these compounds are usually confirmed by IR, 1H NMR, and mass spectroscopy data .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like X-ray structure analyses . They often display different tautomeric forms .Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques like fast atom bombardment (FAB positive) mass spectra .Scientific Research Applications
Antibacterial Applications
Triazole derivatives have been explored for their antibacterial properties. Researchers have synthesized and tested various analogues containing the triazole nucleus. These compounds exhibit promising antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, N-(5-methyl-4-oxothiazolidin-3-yl)isonicotinamide demonstrated significant antimycobacterial activity .
Antifungal Potential
Triazole-containing compounds are widely used as antifungal agents. Commercially available drugs like fluconazole and voriconazole fall into this category. Their ability to bind to enzymes and receptors makes them effective against fungal infections .
Antiviral Activity
Triazole derivatives have also shown antiviral potential. Their structural versatility allows them to interact with viral targets. Further research is needed to explore their efficacy against specific viruses .
Anti-Inflammatory and Analgesic Effects
Certain triazole-based compounds exhibit anti-inflammatory and analgesic properties. For example, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated these effects .
Antioxidant Properties
Triazoles may possess antioxidant activity due to their chemical structure. However, more studies are required to fully understand their role in oxidative stress management .
Other Therapeutic Areas
Triazole derivatives have been investigated for their potential in treating conditions such as hypertension, epilepsy, anxiety, and diabetes. These compounds offer a wide range of pharmacological activities .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the benzoxazine nucleus in the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
For instance, some compounds act by opening potassium channels, leading to cell membrane hyperpolarization . Others undergo chemical degradation without enzymatic catalysis to form active metabolites .
Biochemical Pathways
For example, some compounds are involved in the degradation of tryptophan in higher plants . Others are converted into active metabolites through chemical degradation .
Result of Action
Compounds with similar structures have shown a variety of effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-10-16(12-2-3-14-13(8-12)20-15(23)9-25-14)21-18(26-10)22-17(24)11-4-6-19-7-5-11/h2-8H,9H2,1H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWXAVXEOIGSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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